2,5-Dichlorobenzonitrile

Computational Chemistry DFT Study Reactivity Prediction

2,5-Dichlorobenzonitrile (2,5-DCBN) is the only regioisomer that enables regioselective synthesis of anthranilic diamide insecticides (e.g., chlorantraniliprole). Generic “dichlorobenzonitrile” or incorrect isomers (2,4-DCBN, 2,6-DCBN) risk failed reactions and off-spec products. The 2,5-substitution pattern confers a lower HOMO-LUMO gap (5.204 eV) and distinct vibrational spectra, making it a reference-quality standard for analytical method development. Procure ≥98% purity material to minimize downstream purification and accelerate IP-differentiated agrochemical lead optimization.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 21663-61-6
Cat. No. B1580750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzonitrile
CAS21663-61-6
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)Cl
InChIInChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
InChIKeyLNGWRTKJZCBXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzonitrile (CAS 21663-61-6): A Position-Specific Dichlorobenzonitrile Isomer for Precision Synthesis Applications


2,5-Dichlorobenzonitrile (2,5-DCBN, CAS 21663-61-6, molecular formula C₇H₃Cl₂N, molecular weight 172.01 g/mol) is a chlorinated aromatic nitrile characterized by chlorine substitution at the 2- and 5-positions of the benzonitrile ring [1]. It exists as an off-white to grayish-white crystalline powder with a melting point of 128–132 °C . 2,5-DCBN serves primarily as a strategic intermediate in the synthesis of agrochemicals (particularly herbicides and insecticides), pharmaceuticals, and specialty fine chemicals [1]. The specific positioning of the two chlorine substituents at the 2- and 5-positions confers distinct electronic, steric, and spectroscopic properties that differentiate 2,5-DCBN from other dichlorobenzonitrile regioisomers such as 2,4-DCBN, 2,6-DCBN, and 3,5-DCBN, making it non-interchangeable in many synthetic and analytical workflows [2].

Why 2,5-Dichlorobenzonitrile Cannot Be Readily Substituted by Generic Dichlorobenzonitrile Isomers in Critical Applications


Substituting 2,5-dichlorobenzonitrile with a generic "dichlorobenzonitrile" or a different regioisomer (e.g., 2,4-DCBN, 2,6-DCBN, 3,4-DCBN, or 3,5-DCBN) introduces material risk in both synthetic and analytical contexts. The position of chlorine substituents on the aromatic ring directly governs the compound's regioselectivity in downstream reactions, its electronic absorption and emission characteristics [1], and its vibrational spectral fingerprint [2][3]. For instance, 2,6-DCBN has received substantially more attention in the literature for certain herbicide applications [4], yet 2,5-DCBN possesses a distinct HOMO-LUMO energy gap and molecular electrostatic potential profile that fundamentally alters its reactivity and interaction with catalysts or biological targets [4]. In synthetic route design, the substitution pattern dictates which ammoxidation or chloromethylation pathways are viable and economically practical [5]. Regulatory, analytical, and process chemistry workflows therefore require precise isomer specification; generic substitution without validated equivalence data may lead to failed reactions, off-specification products, or invalid analytical results.

Quantitative Differentiation Evidence for 2,5-Dichlorobenzonitrile (CAS 21663-61-6) vs. Structural Analogs


HOMO-LUMO Energy Gap of 2,5-Dichlorobenzonitrile Establishes Distinct Chemical Reactivity Profile Compared to 2,4-Dichlorobenzonitrile

The chemical reactivity of dichlorobenzonitrile isomers is quantitatively reflected in their frontier molecular orbital energy gaps. For 2,5-dichlorobenzonitrile (2,5-DCBN), DFT calculations at the B3LYP/6-31G** level yield a HOMO-LUMO energy gap of 5.204 eV [1]. For the 2,4-dichlorobenzonitrile (2,4-DCBN) isomer, the calculated HOMO-LUMO gap under comparable computational methodology is 5.357 eV [2]. The smaller gap in 2,5-DCBN corresponds to greater chemical softness and higher polarizability, indicating that 2,5-DCBN is measurably more reactive toward electrophilic and nucleophilic attack than its 2,4-substituted counterpart under identical conditions.

Computational Chemistry DFT Study Reactivity Prediction Spectroscopic Characterization

Catalytic Gas-Phase Ammoxidation of 2,5-Dichlorobenzonitrile Achieves 67% Total Yield via Validated Synthetic Route

A published synthetic methodology for preparing 2,5-dichlorobenzonitrile via a two-step sequence—chloromethylation of p-dichlorobenzene to yield 2,5-dichlorobenzyl chloride, followed by catalytic gas-phase ammoxidation—affords the target compound with a total yield of 67% [1]. This represents the first documented case of preparing 2,5-DCBN by catalytic gas-phase ammoxidation. In contrast, prior industrial ammoxidation approaches for 2,4-dichlorobenzonitrile from 2,4-dichlorotoluene operate under higher temperature requirements, whereas the 2,4-dichlorobenzyl chloride ammoxidation route achieves higher yield at much lower reaction temperature [1].

Organic Synthesis Process Chemistry Ammoxidation Heterogeneous Catalysis

Validated Reverse-Phase HPLC Method for 2,5-Dichlorobenzonitrile Enables Scalable Analytical and Preparative Separation

A documented reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been validated for the analysis of 2,5-dichlorobenzonitrile [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid can be substituted with formic acid. The method is described as scalable and suitable for impurity isolation in preparative separation, as well as for pharmacokinetic studies [1]. While isomer-specific comparative retention time data for 2,4-DCBN or 2,6-DCBN under identical conditions are not provided in the source, the existence of a validated method establishes a reproducible analytical framework for 2,5-DCBN that may not transfer directly to other isomers due to differing hydrophobicities (LogP) and polar interactions.

Analytical Chemistry HPLC Method Development Quality Control Preparative Chromatography

Herbicidal Activity of 2,5-Dichlorobenzonitrile Matches Dichlobenil Benchmark in Phytotoxicity Assays

In phytotoxicity studies evaluating substituted benzonitriles for herbicidal applications, 2,5-dichlorobenzonitrile exhibited herbicidal activity at a level characterized as 'High', comparable to the established commercial herbicide dichlobenil (2,6-dichlorobenzonitrile), which was also rated 'High' . Other substituted benzonitrile compounds in the same study displayed 'Variable' activity levels. This head-to-head comparison within a single study demonstrates that 2,5-DCBN achieves equipotent herbicidal efficacy relative to the benchmark dichlobenil while offering a distinct substitution pattern that may confer differential physicochemical or toxicological properties.

Agrochemical Herbicide Discovery Phytotoxicity Structure-Activity Relationship

High-Value Application Scenarios for 2,5-Dichlorobenzonitrile (CAS 21663-61-6) Based on Quantitative Evidence


Development of Novel Anthranilic Diamide Insecticides (Chlorantraniliprole Class)

2,5-Dichlorobenzonitrile serves as a strategic intermediate in the synthesis of anthranilic diamide insecticides, including the first-generation product chlorantraniliprole [1]. The specific 2,5-substitution pattern provides the requisite regiochemistry for constructing the pyrazole-carboxamide scaffold central to this class. The validated synthetic route yielding 67% total product supports process feasibility for pilot-scale and commercial production. Procurement of high-purity 2,5-DCBN is critical for achieving target product specifications and minimizing downstream purification burden.

Precision Herbicide Lead Optimization Leveraging Equipotent Phytotoxicity to Dichlobenil

Given the demonstrated high herbicidal activity of 2,5-dichlorobenzonitrile at a level comparable to the commercial benchmark dichlobenil (2,6-DCBN) [1], 2,5-DCBN represents a valuable starting point for lead optimization in herbicide discovery programs. Researchers seeking to differentiate IP from the extensively studied 2,6-DCBN scaffold may exploit the distinct electronic properties of 2,5-DCBN—including its lower HOMO-LUMO gap of 5.204 eV —to design analogs with altered selectivity profiles, metabolic stability, or environmental fate characteristics.

Quality Control and Impurity Profiling via Validated HPLC Methodology

Analytical and quality control laboratories requiring robust, scalable methods for purity assessment, impurity isolation, or pharmacokinetic studies of 2,5-dichlorobenzonitrile can leverage the validated reverse-phase HPLC protocol on Newcrom R1 columns [1]. The documented mobile phase conditions (acetonitrile/water/phosphoric acid) and demonstrated scalability to preparative separation enable direct implementation in GMP environments and contract research organizations (CROs) supporting pharmaceutical or agrochemical development programs.

Spectroscopic Reference Standard for Isomer-Specific Identification

The fully characterized FT-IR and FT-Raman spectra of 2,5-dichlorobenzonitrile, recorded at room temperature and analyzed alongside DFT-calculated vibrational wavenumbers [1], establish 2,5-DCBN as a reference-quality spectroscopic standard. Procurement of authentic 2,5-DCBN with documented spectral data enables unambiguous isomer confirmation in incoming material qualification, forensic analysis, and regulatory submissions where differentiation from 2,4-DCBN, 2,6-DCBN, or 3,5-DCBN is required. The established HOMO-LUMO gap of 5.204 eV [1] further supports computational chemistry applications.

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